molecular formula C9H12N4O B098729 [1-(4-Aminophenyl)ethylideneamino]urea CAS No. 18300-68-0

[1-(4-Aminophenyl)ethylideneamino]urea

Cat. No.: B098729
CAS No.: 18300-68-0
M. Wt: 192.22 g/mol
InChI Key: SDKXJACVTWIKTG-UHFFFAOYSA-N
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Description

[1-(4-Aminophenyl)ethylideneamino]urea is a semicarbazone derivative characterized by a urea backbone linked to a 4-aminophenyl group via an ethylideneamino bridge. This compound belongs to a broader class of Schiff base analogs, which are notable for their diverse applications in medicinal chemistry, materials science, and catalysis. The presence of the 4-aminophenyl substituent imparts unique electronic and steric properties, distinguishing it from structurally related compounds. This article provides a detailed comparison of its physicochemical properties, synthetic methodologies, and functional characteristics with analogous derivatives.

Properties

CAS No.

18300-68-0

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

[1-(4-aminophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14)

InChI Key

SDKXJACVTWIKTG-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)N

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[1-(4-Aminophenyl)ethylideneamino]urea can be synthesized through a traditional method involving the reaction of hydrazinecarboxamide with 4-aminobenzaldehyde. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using standard techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Aminophenyl)ethylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the azomethine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted semicarbazones, depending on the specific reagents and conditions used .

Scientific Research Applications

[1-(4-Aminophenyl)ethylideneamino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-Aminophenyl)ethylideneamino]urea involves its interaction with biological molecules such as DNA. The compound exhibits hyperchromism with a bathochromic shift, indicating strong binding with DNA. Molecular docking studies have shown that it interacts with several cancer receptors, suggesting its potential as an anticancer agent. The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of [1-(4-Aminophenyl)ethylideneamino]urea lies in its 4-aminophenyl substituent. Below is a comparison with similar compounds:

Compound Name Substituent Key Functional Differences Reference
[1-(4-Aminophenyl)ethylideneamino]urea 4-NH₂-phenyl Enhanced electron-donating capacity due to -NH₂ group; potential for hydrogen bonding.
[(E)-1-(4-Chlorophenyl)ethylideneamino]urea (4'-chloroacetophenone semicarbazone) 4-Cl-phenyl Electron-withdrawing Cl group reduces solubility; increased thermal stability.
1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea Morpholinoethyl side chain Improved lipophilicity and bioavailability; used in kinase inhibition studies.
1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-phenyl]-3-[4-(1-hydroxyethyl)phenyl]urea Triazine core + hydroxyethyl group High thermal stability; applications in polymer chemistry and drug delivery systems.

Key Observations :

  • Electronic Effects : The 4-NH₂ group in the target compound enhances solubility in polar solvents compared to the 4-Cl derivative, which is more lipophilic .
  • Bioactivity: Morpholino- or piperidine-containing analogs (e.g., compounds 16–18 in ) exhibit superior binding to biological targets due to their basic nitrogen atoms, whereas the 4-NH₂ group may favor interactions with acidic residues .

Physicochemical Properties

Melting Points and Stability
  • Morpholinoethyl-urea derivatives: Higher melting points (158–163°C) due to rigid side chains and crystallinity .
Spectroscopic Data
  • IR Spectroscopy : Urea carbonyl stretches (1650–1700 cm⁻¹) and NH₂ bending (1600 cm⁻¹) are common across analogs. The 4-NH₂ group may show additional N-H stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks for semicarbazones (e.g., m/z 252–372) align with heterocyclic analogs in . The target compound’s molecular ion is expected near m/z 208 (C₉H₁₂N₄O) .
Comparison with Analogous Routes
  • Triazine-Urea Hybrids () : Use triphosgene and aniline derivatives in dichloromethane, yielding 48%–50% after 16 hours .
  • Morpholinoethyl-Ureas (): Employ trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE), achieving 17%–48% yields .

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